Mono(2-hydroxyisobutyl)phthalate-d4
CAS No.:
Cat. No.: VC16665342
Molecular Formula: C12H14O5
Molecular Weight: 242.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H14O5 |
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Molecular Weight | 242.26 g/mol |
IUPAC Name | 2,3,4,5-tetradeuterio-6-(2-hydroxy-2-methylpropoxy)carbonylbenzoic acid |
Standard InChI | InChI=1S/C12H14O5/c1-12(2,16)7-17-11(15)9-6-4-3-5-8(9)10(13)14/h3-6,16H,7H2,1-2H3,(H,13,14)/i3D,4D,5D,6D |
Standard InChI Key | LTLINVWNJJAVGH-LNFUJOGGSA-N |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(C)(C)O)[2H])[2H] |
Canonical SMILES | CC(C)(COC(=O)C1=CC=CC=C1C(=O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Mono(2-hydroxyisobutyl)phthalate-d4 features a phthalate backbone with a 2-hydroxyisobutyl ester group and four deuterium atoms substituted at specific positions on the benzene ring. The deuterium labeling distinguishes it from the non-deuterated analog, facilitating its use as an internal standard in quantitative analyses . The molecular structure is characterized by:
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A benzene-d4 ring (deuterated aromatic core).
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A monoester linkage to a 2-hydroxy-2-methylpropyl group.
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Hydroxyl and ester functional groups that influence its reactivity and solubility .
Synthesis and Analytical Applications
Synthesis Pathways
The synthesis of mono(2-hydroxyisobutyl)phthalate-d4 typically involves esterification reactions between phthalic anhydride and 2-hydroxyisobutyl alcohol. Acid catalysts, such as sulfuric acid, facilitate the reaction under controlled temperature conditions to minimize byproduct formation. The deuterated benzene ring is introduced during precursor synthesis, often through hydrogen-deuterium exchange reactions or by using deuterium-labeled starting materials .
Role as an Analytical Standard
This compound is predominantly used in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify phthalate metabolites in biological samples. Its deuterated structure allows for:
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Isotopic dilution analysis: Correcting for matrix effects and instrument variability .
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Biomonitoring studies: Tracking human exposure to DiBP, a common plasticizer linked to endocrine disruption .
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Metabolic pathway elucidation: Differentiating endogenous metabolites from exogenous contaminants in in vitro assays.
Research Findings on Biological and Environmental Impact
Environmental Persistence and Human Exposure
DiBP is widely used in plastics, cosmetics, and food packaging, leading to ubiquitous environmental contamination. Mono(2-hydroxyisobutyl)phthalate-d4 enables the detection of DiBP hydrolysis products in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume